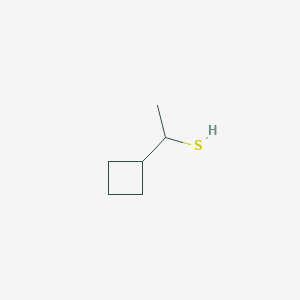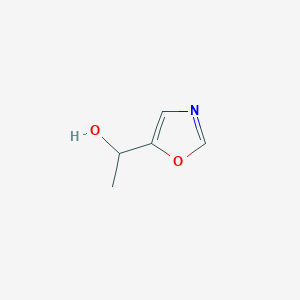
Methyl (3S)-3-amino-3-(3,5-dibromophenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (3S)-3-amino-3-(3,5-dibromophenyl)propanoate is an organic compound with a molecular formula of C10H11Br2NO2. This compound is characterized by the presence of an amino group, a methyl ester group, and two bromine atoms attached to a phenyl ring. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3S)-3-amino-3-(3,5-dibromophenyl)propanoate typically involves the following steps:
Bromination: The starting material, 3-phenylpropanoic acid, undergoes bromination to introduce bromine atoms at the 3 and 5 positions of the phenyl ring.
Amination: The brominated intermediate is then subjected to amination, where an amino group is introduced at the 3-position of the propanoic acid chain.
Esterification: Finally, the carboxylic acid group is esterified with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (3S)-3-amino-3-(3,5-dibromophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromine atoms can be reduced to form hydrogenated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or Grignard reagents (RMgX).
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Hydrogenated derivatives.
Substitution: Hydroxyl, alkyl, or aryl-substituted derivatives.
Aplicaciones Científicas De Investigación
Methyl (3S)-3-amino-3-(3,5-dibromophenyl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl (3S)-3-amino-3-(3,5-dibromophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate: Similar structure but with chlorine atoms instead of bromine.
Methyl (3S)-3-amino-3-(3,5-difluorophenyl)propanoate: Similar structure but with fluorine atoms instead of bromine.
Methyl (3S)-3-amino-3-(3,5-diiodophenyl)propanoate: Similar structure but with iodine atoms instead of bromine.
Uniqueness
Methyl (3S)-3-amino-3-(3,5-dibromophenyl)propanoate is unique due to the presence of bromine atoms, which can enhance its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atoms can also influence the compound’s solubility and stability, making it suitable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H11Br2NO2 |
|---|---|
Peso molecular |
337.01 g/mol |
Nombre IUPAC |
methyl (3S)-3-amino-3-(3,5-dibromophenyl)propanoate |
InChI |
InChI=1S/C10H11Br2NO2/c1-15-10(14)5-9(13)6-2-7(11)4-8(12)3-6/h2-4,9H,5,13H2,1H3/t9-/m0/s1 |
Clave InChI |
SSHOEDLPOSQTMY-VIFPVBQESA-N |
SMILES isomérico |
COC(=O)C[C@@H](C1=CC(=CC(=C1)Br)Br)N |
SMILES canónico |
COC(=O)CC(C1=CC(=CC(=C1)Br)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13309706.png)
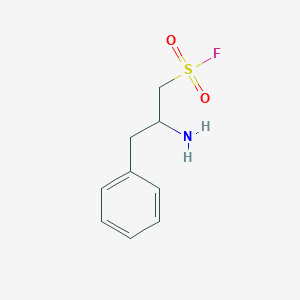
![4-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B13309715.png)
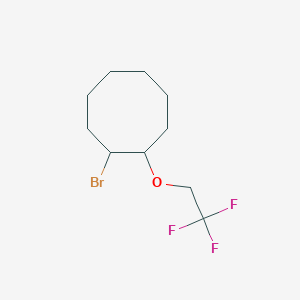

![6-Methyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13309733.png)
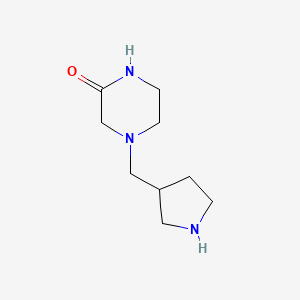
![2-(2-Aminobicyclo[2.2.1]heptan-2-YL)acetic acid](/img/structure/B13309744.png)
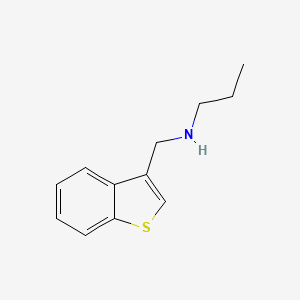
amine](/img/structure/B13309762.png)
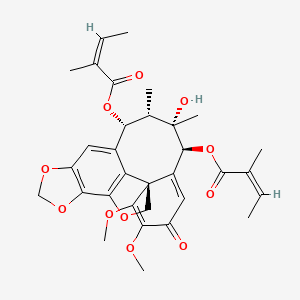
![4,4-Difluoro-2-azaspiro[4.4]nonane](/img/structure/B13309776.png)
